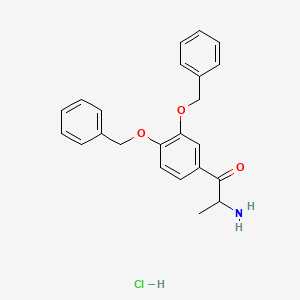

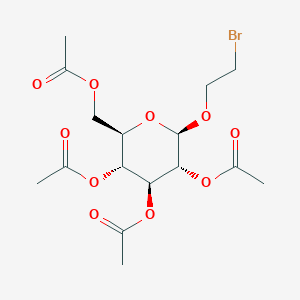

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

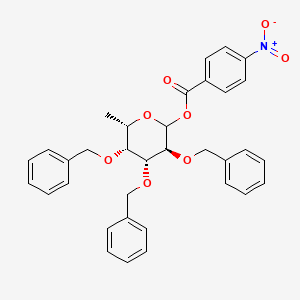

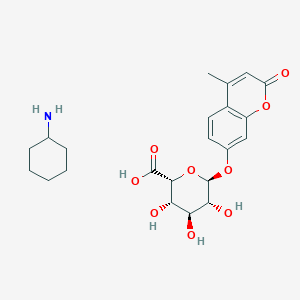

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside: is a chemical compound with the molecular formula C16H23BrO10 and a molecular weight of 455.25 g/mol . It is a derivative of beta-D-glucopyranoside, where the hydroxyl groups are acetylated, and a bromoethyl group is attached to the anomeric carbon. This compound is often used in organic synthesis and biochemical research due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of beta-D-glucopyranoside followed by the introduction of the bromoethyl group. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The bromoethyl group is then introduced using bromoethanol under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: acetylation and bromination, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

化学反应分析

Types of Reactions: 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Deacetylation: The acetyl groups can be removed under basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Deacetylation: Sodium methoxide or sodium hydroxide in methanol is commonly used for deacetylation reactions.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile used, products can include azidoethyl, thioethyl, or aminoethyl derivatives of beta-D-glucopyranoside.

Deacetylation: The major product is beta-D-glucopyranoside with free hydroxyl groups.

科学研究应用

Chemistry: 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is used as an intermediate in the synthesis of various bioactive molecules and complex carbohydrates. It serves as a building block for the preparation of glycosylated compounds .

Biology: In biological research, this compound is used to study glycosylation processes and the role of carbohydrates in biological systems. It is also employed in the synthesis of glycosylated proteins and peptides .

Medicine: The compound is used in the development of glycosylated drugs and prodrugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of surfactants and emulsifiers .

作用机制

The mechanism of action of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a leaving group, allowing nucleophiles to attack the anomeric carbon. This property makes it a valuable intermediate in the synthesis of glycosylated compounds .

相似化合物的比较

- 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

- 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

- 2-Fluoroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Comparison: 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers moderate reactivity, making it suitable for a wide range of nucleophilic substitution reactions. The iodo derivative is more reactive but less stable, while the chloro and fluoro derivatives are less reactive but more stable .

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUIUUNDCFRMRS-IBEHDNSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside a molecule of interest in surfactant research?

A1: This compound serves as a key intermediate in the synthesis of glucocationic surfactants []. These surfactants are intriguing because they incorporate a carbohydrate moiety, potentially allowing for specific interactions with biological systems. The 2-bromoethyl group in the molecule provides a reactive site for further modification, enabling the attachment of various hydrophobic chains to fine-tune the surfactant's properties.

Q2: What challenges were encountered in the synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, and how were they addressed?

A2: The synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside requires careful optimization to ensure good yields and high stereoselectivity []. The research paper mentions that the preparation of this molecule was specifically studied to improve these aspects. While the specific strategies employed are not detailed in the abstract, they likely involve adjusting reaction conditions, employing different catalysts, or utilizing protecting groups to control the reaction pathway and favor the desired product.

Q3: How do the properties of these novel glucocationic surfactants compare to traditional cationic surfactants?

A3: The research indicates that the inclusion of the glucosidic moiety in the surfactant structure influences its critical micelle concentration (CMC) differently compared to traditional glucopyridinium cationic surfactants []. Additionally, these glucocationic surfactants exhibit a tendency to form premicellar aggregates in solution as their hydrophobic character increases []. These distinct aggregation behaviors highlight the impact of incorporating carbohydrates into surfactant design and suggest potential for unique applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

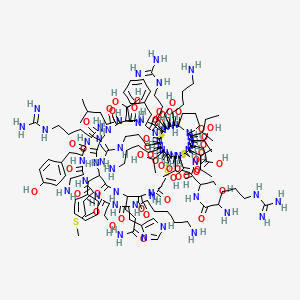

![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)

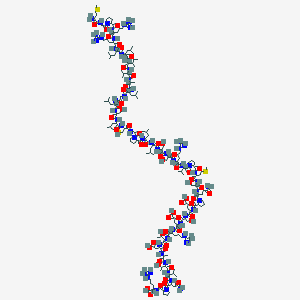

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)

![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine](/img/structure/B1140082.png)